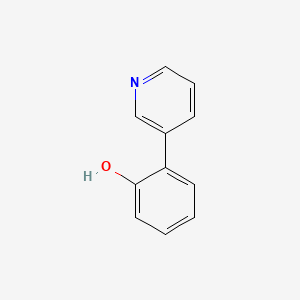

3-(2-Hydroxyphenyl)pyridine

Overview

Description

3-(2-Hydroxyphenyl)pyridine is an aromatic heterocyclic compound. It features a six-membered ring containing two nitrogen atoms at positions 1 and 3. Both natural and synthetic pyrimidines fall into this category. These compounds exhibit a diverse range of pharmacological effects, including antioxidant, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory properties .

Scientific Research Applications

Synthesis and Chemical Properties

- 3-(2-Hydroxyphenyl)pyridines have been prepared regioselectively through a transition-metal-free, mild, one-step route, involving the reaction of pyridine N-oxides with silylaryl triflates in the presence of CsF in acetonitrile at room temperature. This synthesis proceeds in good yields through a series of rearrangements (Raminelli, Liu, & Larock, 2006).

Coordination Chemistry

- Metal complexes with ligands based on 3-(2-Hydroxyphenyl)pyridine have been synthesized and characterized, demonstrating their potential as Lewis acids toward Lewis bases like pyridine or its derivatives (Casabó et al., 1989).

- Complexes of this compound with group VIIIB metal ions have been synthesized, highlighting its utility in the field of coordination chemistry (Ganis et al., 1988).

Photophysical Properties

- Studies on the optical properties of derivatives of this compound indicate their potential application as organic semiconductors due to their facile synthesis and photophysical properties (Briseño-Ortega et al., 2018).

- Fluorescent properties of this compound derivatives have been investigated, making them relevant in the context of biomarkers and photochemical sensors (Velázquez-Olvera et al., 2012).

Catalytic and Synthetic Applications

- The compound has been used in various synthetic routes, such as the efficient synthesis of 3-cyano-6-(2-hydroxyphenyl)pyridines by multi-component condensations, demonstrating its utility in combinatorial chemistry (Shintani et al., 2003).

- It has also been employed as a building block in the synthesis of formylated purine isosteres, showcasing its versatility in organic synthesis (Iaroshenko et al., 2011).

Environmental and Water Treatment Studies

- Research on the degradation mechanism of pyridine in drinking water using a dielectric barrier discharge system found 3-hydroxyl pyridine as an intermediate product, indicating the relevance of this compound in environmental studies (Li et al., 2017).

Mechanism of Action

The anti-inflammatory effects of pyrimidines, including 3-(2-Hydroxyphenyl)pyridine , are attributed to their ability to modulate key inflammatory mediators. These include prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and interleukins. By inhibiting these mediators, pyrimidines contribute to the body’s response against inflammation .

Properties

IUPAC Name |

2-pyridin-3-ylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-11-6-2-1-5-10(11)9-4-3-7-12-8-9/h1-8,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JBXIAFBIDZKQDU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CN=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

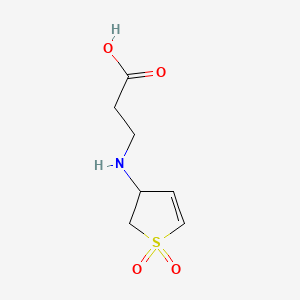

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-[(tert-butoxycarbonyl)amino]-5-oxo-5-phenylpentanoate](/img/structure/B3143954.png)

![(1R,2S,5S)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-methanol](/img/structure/B3143971.png)

![Octahydro-1H-cyclopenta[c]pyridine](/img/structure/B3144009.png)

![4-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B3144020.png)

![N-[3-(trifluoromethyl)phenyl]pyridine-4-carboxamide](/img/structure/B3144030.png)